molecular formula C24H31N3O2 B6915947 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide

Cat. No.: B6915947
M. Wt: 393.5 g/mol
InChI Key: AVGOFSACMHYIQK-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isochromen Ring: This step involves the cyclization of a suitable precursor to form the isochromen ring. Reaction conditions often include the use of a strong acid or base as a catalyst.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with an amine group in the presence of a base.

    Introduction of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-ethylpiperazine, typically under reflux conditions with a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-1H-isochromen-1-yl)acetic acid: Shares the isochromen ring but differs in the functional groups attached.

    2-(3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydro-1H-isochromen-4-yl)succinic acid: Contains additional hydroxyl and carboxyl groups, leading to different chemical properties.

Uniqueness

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide is unique due to its combination of an isochromen ring with an acetamide group and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-2-26-12-14-27(15-13-26)18-19-7-9-21(10-8-19)25-24(28)17-23-22-6-4-3-5-20(22)11-16-29-23/h3-10,23H,2,11-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGOFSACMHYIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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